molecular formula C24H21BrN2O4 B13727622 1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide

1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide

Cat. No.: B13727622
M. Wt: 481.3 g/mol
InChI Key: PHTQAWWAXDDRLS-UHFFFAOYSA-M
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Description

1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with methoxycarbonyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide typically involves multi-step organic reactions. The starting materials often include methoxycarbonyl benzyl derivatives and methoxyphenyl oxazole derivatives. The key steps in the synthesis may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the pyridinium core and methoxycarbonyl groups through nucleophilic substitution reactions.

    Final assembly: Coupling the intermediate products to form the final compound under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium chloride
  • 1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium iodide

Uniqueness

1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

Molecular Formula

C24H21BrN2O4

Molecular Weight

481.3 g/mol

IUPAC Name

methyl 3-[[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide

InChI

InChI=1S/C24H21N2O4.BrH/c1-28-21-8-6-18(7-9-21)22-15-25-23(30-22)19-10-12-26(13-11-19)16-17-4-3-5-20(14-17)24(27)29-2;/h3-15H,16H2,1-2H3;1H/q+1;/p-1

InChI Key

PHTQAWWAXDDRLS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)C(=O)OC.[Br-]

Origin of Product

United States

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